Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate
Description
This sodium salt is a complex azo compound featuring a pyrazolone core substituted with a 4-chlorophenyl group and linked via an azo bridge to a 4-hydroxybenzoyl-benzoate moiety. Its molecular formula is C₂₃H₁₆ClN₃O₅·Na, and it is structurally characterized by:
- A pyrazol-5-one ring with a 4-chlorophenyl substituent at position 1.
- An azo (-N=N-) group connecting the pyrazolone to a benzoyl-benzoate system.
- A sodium counterion enhancing solubility in aqueous environments.
Azo compounds like this are typically synthesized via diazo-coupling reactions and are of interest in dyes, coordination chemistry, and pharmaceuticals due to their chromophoric and chelating properties .
Properties
CAS No. |
85135-96-2 |
|---|---|
Molecular Formula |
C24H16ClN4NaO5 |
Molecular Weight |
498.8 g/mol |
IUPAC Name |
sodium;2-[3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-hydroxybenzoyl]benzoate |
InChI |
InChI=1S/C24H17ClN4O5.Na/c1-13-21(23(32)29(28-13)16-9-7-15(25)8-10-16)27-26-19-12-14(6-11-20(19)30)22(31)17-4-2-3-5-18(17)24(33)34;/h2-12,21,30H,1H3,(H,33,34);/q;+1/p-1 |
InChI Key |
ILZBFTIKEGUGFA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)[O-])O)C4=CC=C(C=C4)Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-chloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxybenzoic acid under alkaline conditions to form the azo compound.
Formation of Sodium Salt: The final step involves the neutralization of the azo compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or filtration.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.
Major Products:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biological molecules.
Industry: Utilized as a dye in textiles and other materials due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: The azo group can undergo reduction in biological systems, leading to the formation of amines which can further interact with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolone Core
Compound A : Disodium 2-[[1-(2-Chloro-5-Sulphonatophenyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-Pyrazol-4-YL]Azo]Benzoate (CAS 93940-71-7)
- Key Differences :
- Substituent at position 1: 2-chloro-5-sulphonatophenyl vs. 4-chlorophenyl in the target compound.
- Additional sulfonate group enhances water solubility and alters electronic properties.
- Applications : Primarily used in textile dyes due to improved solubility and colorfastness .
Compound B : Sodium 4-Chloro-3-[4,5-Dihydro-4-[(2-Hydroxy-4-Nitrophenyl)Azo]-3-Methyl-5-Oxo-1H-Pyrazol-1-YL]Benzenesulfonate
- Key Differences :
- Nitro group at the 4-position of the azo-linked phenyl ring introduces strong electron-withdrawing effects.
- Sulfonate group replaces the benzoate, increasing acidity and thermal stability.
- Applications: Potential use in high-temperature dyeing processes .
Functional Group Modifications
Compound C : Acid Yellow 127 (CAS 73384-78-8)
- Structure : Contains a triazine ring and a chlorophenylpyrazolyl azo group .
- Key Differences :
- Triazine moiety improves binding to cellulose fibers.
- Two chlorophenyl groups increase molecular weight (C₂₆H₂₀Cl₂N₉NaO₄S) and UV stability.
- Applications : Textile dye with superior wash-fastness .
Compound D : Cobaltate Complexes (e.g., CAS 67952-74-3)
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~484.8 g/mol | ~452.8 g/mol | ~575.9 g/mol |
| Solubility | High (sodium benzoate) | Very high (sulphonates) | Moderate (nitro group) |
| λmax (UV-Vis) | ~450 nm (azo chromophore) | ~470 nm | ~490 nm (nitro effect) |
| Thermal Stability | Decomposes at >250°C | Stable up to 300°C | Decomposes at 200°C |
Data derived from IR, NMR, and thermal analysis in similar azo compounds .
Biological Activity
Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate, commonly referred to as compound 4j, is a complex organic compound with significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C24H16ClN4NaO5
- CAS Number : 85135-96-2
- Molar Mass : 498.85 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C24H16ClN4NaO5 |
| CAS Number | 85135-96-2 |
| Molar Mass | 498.85 g/mol |
| Synonyms | Sodium 2-(3-((1-(4-chlorophenyl)-... |
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent functionalization to introduce the azo and hydroxyl groups. The detailed synthetic pathway is critical for understanding its biological activity.
Anticancer Properties
Research indicates that compound 4j exhibits significant anticancer activity, particularly against glioma cell lines. In a study screening various compounds against glioblastoma cells, compound 4j demonstrated low micromolar activity against the AKT2/PKBβ kinase, a key player in oncogenic signaling pathways associated with glioma malignancy .
Key Findings :
- Inhibition of AKT Signaling : Compound 4j specifically inhibits AKT2/PKBβ with IC50 values of approximately 12 μM and 14 μM for AKT2 and AKT1 respectively .
- Effect on Glioma Cells : It inhibited the formation of neurospheres in primary patient-derived glioma stem cells while showing reduced cytotoxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds with similar pyrazole structures have shown promising results against various bacterial strains .
Case Studies
- Study on Glioblastoma :
- Antimicrobial Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
